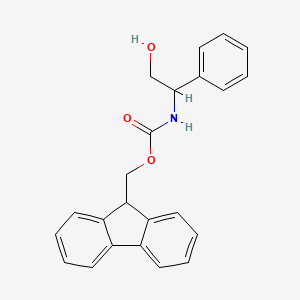

(9H-Fluoren-9-YL)methyl N-(2-hydroxy-1-phenylethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fmoc-L-phenylglycinol: is a derivative of phenylglycinol, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The Fmoc group is easily removed under basic conditions, making it a popular choice in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Fmoc Protection: The synthesis of Fmoc-L-phenylglycinol typically begins with the protection of the amino group of L-phenylglycinol using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure Fmoc-L-phenylglycinol.

Industrial Production Methods: Industrial production of Fmoc-L-phenylglycinol follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis using industrial reactors with controlled temperature and pH conditions.

Purification: Industrial purification methods such as large-scale chromatography or crystallization.

Quality Control: Rigorous quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Fmoc-L-phenylglycinol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form secondary amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the Fmoc-protected amino group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of substituted amines or alcohols.

Scientific Research Applications

Chemistry:

Peptide Synthesis: Fmoc-L-phenylglycinol is extensively used in solid-phase peptide synthesis as a protecting group for the amino group.

Hydrogel Formation: It is used in the formation of hydrogels for various applications, including drug delivery and tissue engineering.

Biology and Medicine:

Antimicrobial Agents: Fmoc-L-phenylglycinol derivatives have shown potential as antimicrobial agents against Gram-positive bacteria.

Drug Delivery: The compound is used in the development of drug delivery systems due to its biocompatibility and ability to form hydrogels.

Industry:

Mechanism of Action

Mechanism:

Antimicrobial Activity: The antimicrobial activity of Fmoc-L-phenylglycinol is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.

Hydrogel Formation: The Fmoc group facilitates self-assembly into fibrillar structures through hydrogen bonding and π-π stacking interactions, leading to hydrogel formation.

Molecular Targets and Pathways:

Bacterial Membranes: Targets bacterial cell membranes, causing disruption and cell death.

Self-Assembly Pathways: Involves non-covalent interactions such as hydrogen bonding and π-π stacking for hydrogel formation.

Comparison with Similar Compounds

Fmoc-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-L-tyrosine: Used in peptide synthesis and hydrogel formation.

Fmoc-L-tryptophan: Known for its use in peptide synthesis and as a hydrogelator.

Uniqueness:

Biological Activity

The compound (9H-Fluoren-9-yl)methyl N-(2-hydroxy-1-phenylethyl)carbamate (CAS Number: 215178-44-2) is a carbamate derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Basic Information

- Chemical Name : (S)-(9H-Fluoren-9-yl)methyl (2-hydroxy-1-phenylethyl)carbamate

- Molecular Formula : C23H21NO3

- Molecular Weight : 359.42 g/mol

- Purity : ≥ 98% .

Structural Characteristics

The structure of the compound features a fluorenyl group, which is known for its stability and ability to participate in various chemical reactions. The presence of the carbamate moiety contributes to its biological activity by potentially influencing receptor interactions and enzymatic processes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in drug metabolism, particularly those associated with the P-glycoprotein (P-gp) efflux pump. This inhibition could enhance the bioavailability of co-administered drugs by preventing their efflux from cells .

- Receptor Modulation : The structural components of the compound may allow it to interact with various receptors, potentially modulating their activity. This could have implications in therapeutic areas such as cancer treatment, where modulation of drug transporters is critical for efficacy.

- Antioxidant Activity : Compounds with phenolic structures often exhibit antioxidant properties. The hydroxy group in this compound could contribute to scavenging free radicals, thereby providing protective effects against oxidative stress .

Study 1: P-glycoprotein Interaction

A study investigating the interaction of similar carbamate derivatives with P-glycoprotein showed that modifications in structure significantly influenced ATPase activity and substrate affinity. The findings indicated that compounds with a fluorenyl structure could enhance the inhibition of P-gp, thereby increasing the retention time of chemotherapeutic agents within cells .

Study 2: Antioxidant Properties

In a separate study focusing on antioxidant activities, compounds structurally related to this compound demonstrated significant free radical scavenging capabilities. This suggests potential applications in formulations aimed at reducing oxidative damage in various diseases .

Comparative Analysis

| Compound | Molecular Weight | Mechanism of Action | Biological Activity |

|---|---|---|---|

| This compound | 359.42 g/mol | P-gp inhibition, Antioxidant | Enhanced bioavailability |

| Related Carbamate A | 345.4 g/mol | P-gp inhibition | Moderate bioavailability |

| Related Carbamate B | 362.5 g/mol | No significant interaction | Low bioavailability |

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-hydroxy-1-phenylethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO3/c25-14-22(16-8-2-1-3-9-16)24-23(26)27-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,25H,14-15H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATSPGUSOQBNRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.